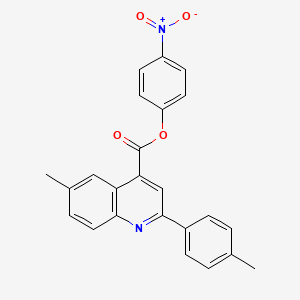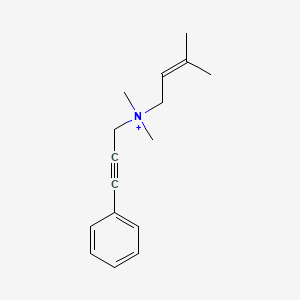![molecular formula C20H21N3O4S B11618762 (5Z)-3-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11618762.png)
(5Z)-3-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Thiazolidine-2,4-dione: This is a five-membered ring containing a thiazolidine core with two carbonyl groups (2,4-dione).
Indole: A bicyclic aromatic system with a nitrogen atom.
Morpholine: A heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms.
- Overall, this compound combines diverse structural elements, making it intriguing for scientific exploration.
Preparation Methods
- The synthesis of this compound involves two steps:
Formation of 1-(morpholin-4-yl)propane-1,2-dione:
Reaction with 4-allylthiosemicarbazide:
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include thiazolidine derivatives, indole-based molecules, and morpholine-containing structures.
- Uniqueness lies in the combination of these diverse elements.
Properties
Molecular Formula |
C20H21N3O4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O4S/c1-2-23-19(25)17(28-20(23)26)11-14-12-22(16-6-4-3-5-15(14)16)13-18(24)21-7-9-27-10-8-21/h3-6,11-12H,2,7-10,13H2,1H3/b17-11- |
InChI Key |
WBCOFCLVZKNFFO-BOPFTXTBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)/SC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11618686.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B11618688.png)

![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11618694.png)
![ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11618701.png)
![2-(4-Chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11618707.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11618716.png)
methanone](/img/structure/B11618720.png)
![3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11618723.png)
![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618727.png)
![6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618738.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11618759.png)
![5-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11618760.png)
